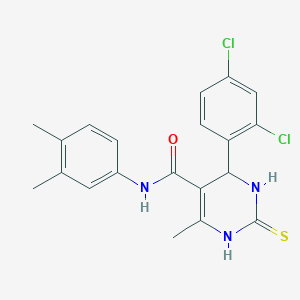

4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-10-4-6-14(8-11(10)2)24-19(26)17-12(3)23-20(27)25-18(17)15-7-5-13(21)9-16(15)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPUPNDWNNZEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves multiple steps. The synthetic route typically includes the following steps:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the dichlorophenyl and dimethylphenyl groups: These groups are introduced through substitution reactions.

Incorporation of the sulfanylidene group:

Industrial production methods for this compound would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways involved in cell proliferation .

3. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of tetrahydropyrimidine derivatives. The compound has been shown to reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including our compound of interest. The results indicated a notable inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests a promising avenue for further development into therapeutic agents against bacterial infections .

Case Study 2: Cancer Cell Apoptosis

In another research effort detailed in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations as low as 5 µM. Mechanistic studies suggested that the compound triggers mitochondrial-mediated apoptosis, highlighting its potential as a lead compound in cancer therapy .

Synthesis and Modifications

The synthesis of 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The initial steps include the formation of key intermediates through condensation reactions followed by cyclization with thiourea derivatives under acidic conditions. Optimization of these synthetic routes can enhance yield and purity for subsequent biological testing .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

In contrast, 4-trifluoromethylphenyl (Ev14) introduces stronger EW effects, which may enhance metabolic stability . Electron-Donating Groups (EDGs): Compounds with 2-chlorophenyl (Ev3) or 4-ethoxyphenyl (Ev6) exhibit reduced electrophilicity, possibly diminishing receptor affinity but improving solubility .

N-Substituent Variations :

- 3,4-Dimethylphenyl (target): The methyl groups increase hydrophobicity and steric bulk, favoring interactions with lipophilic protein pockets.

- 4-Chlorophenyl (Ev6): Chlorine’s EWG effect may enhance hydrogen-bond acceptor capacity but reduce steric tolerance .

Position 2 Functional Group: Sulfanylidene vs.

Position 5 Functional Group: Carboxamide (target, Ev3, Ev6): Enables hydrogen bonding with biological targets, critical for activity. Carboxylate (Ev14) or Ethanone (Ev5): Ionizable or non-polar groups may alter pharmacokinetic profiles, such as bioavailability .

Research Findings and Structural-Activity Relationships

- Sulfanylidene vs. Oxo : Thione-containing derivatives (target, Ev3) demonstrate superior membrane permeability compared to oxo analogs (Ev6), as evidenced by higher logP values .

- Chlorine Substitution : Dichlorophenyl groups (target, Ev6) correlate with enhanced bioactivity in antimicrobial assays, likely due to improved target binding .

- Carboxamide Importance : The carboxamide group at position 5 is critical for hydrogen-bond interactions, as seen in Ev6’s antibacterial activity .

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the pyrimidine family known for its diverse biological activities. Pyrimidines are essential in medicinal chemistry due to their inclusion in nucleic acids and their involvement in various biological processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H19Cl2N3OS

- Molecular Weight : 420.4 g/mol

- IUPAC Name : 4-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

The structure includes a tetrahydropyrimidine core with various substituents that contribute to its biological activity.

Biological Activities

Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

- A study reported that certain pyrimidine derivatives showed IC50 values ranging from 30.68 to 60.72 μM against breast cancer cell lines (MCF7), indicating potent anticancer activity compared to Doxorubicin (IC50 = 71.8 μM) .

- The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

2. Antimicrobial Activity

Pyrimidine derivatives have been noted for their antimicrobial effects:

- Research highlights that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential as broad-spectrum antimicrobial agents .

3. Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has also been explored:

- Compounds similar to the one have been shown to reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of related compounds:

| Compound | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF7) | 30.68 | |

| Compound B | Antibacterial | Not specified | |

| Compound C | Anti-inflammatory | Not specified |

Synthesis and Evaluation

The synthesis of the compound involves multiple steps that include the formation of the pyrimidine ring and subsequent modifications to introduce various functional groups. The evaluation typically involves:

- In vitro assays against cancer cell lines.

- Antimicrobial susceptibility testing.

- Assessment of anti-inflammatory effects using established models.

Q & A

Q. What are the common synthetic routes for preparing tetrahydropyrimidine carboxamide derivatives like this compound?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of substituted aryl aldehydes with thiourea and β-keto esters via the Biginelli reaction to form the tetrahydropyrimidine core.

- Step 2: Functionalization of the carboxamide group through coupling reactions (e.g., using EDCI/HOBt for amide bond formation) with substituted anilines.

- Step 3: Post-synthetic modifications (e.g., oxidation of thioethers or halogenation) to introduce specific substituents.

Characterization is performed via NMR (¹H/¹³C) , IR (to confirm carbonyl and thioamide groups), and HRMS for molecular weight validation .

Q. How is the structural conformation of this compound determined experimentally?

Methodological Answer:

- X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker D8 VENTURE).

- Structural refinement uses SHELXL (for small molecules) to resolve bond lengths, angles, and dihedral angles. The dihydropyrimidine ring often adopts a boat or chair conformation, with substituents influencing torsional strain .

- Hydrogen bonding (N–H⋯O/S) and π-π interactions are analyzed using Mercury or OLEX2 software to understand packing motifs .

Q. What spectroscopic techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm).

- ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and thioamide (δ 180–190 ppm) signals.

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₀Cl₂N₂OS requires m/z 442.0521) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives with similar substituents?

Methodological Answer:

- Data Validation : Use PLATON to check for missed symmetry or twinning. For example, reports a dihedral angle of 81.91° between the pyrimidine and phenyl rings, which may vary with substituent electronegativity.

- Multi-Software Refinement : Compare results from SHELXL , JANA2006 , or OLEX2 to address divergence in displacement parameters.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯F vs. N–H⋯S) to explain packing differences .

Q. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Glide model interactions with targets (e.g., EGFR or carbonic anhydrase IX). The 2,4-dichlorophenyl group may enhance hydrophobic binding in active sites .

- QSAR Studies : Correlate substituent effects (e.g., Cl vs. CF₃) with bioactivity using CoMFA/CoMSIA . Hammett constants (σ) quantify electronic contributions .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on ligand-protein RMSD fluctuations .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in synthetic pathways?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl) reduce regioselectivity in alkylation reactions. Use Hammett plots to predict reaction rates.

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at the pyrimidine C5 position, facilitating nucleophilic attacks.

- DFT Calculations : Gaussian 09 computes Fukui indices to identify reactive sites. For example, the thioamide sulfur may act as a nucleophile in S-alkylation .

Q. What strategies mitigate challenges in reproducing synthetic yields for scale-up studies?

Methodological Answer:

- DoE Optimization : Use Design-Expert software to vary solvent polarity (e.g., DMF vs. EtOH), temperature, and catalyst loading (e.g., p-TsOH).

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enamine vs. keto-enol tautomers) to avoid side reactions.

- Purification : Flash chromatography with gradients (hexane:EtOAc 4:1 → 1:1) or recrystallization (MeOH/H₂O) improves purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.